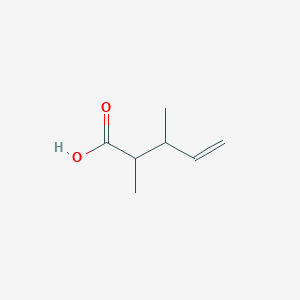2,3-Dimethylpent-4-enoic acid
CAS No.: 59793-05-4
Cat. No.: VC5540337
Molecular Formula: C7H12O2
Molecular Weight: 128.171
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59793-05-4 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.171 |
| IUPAC Name | 2,3-dimethylpent-4-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9) |
| Standard InChI Key | NYXARVSETVGSTO-UHFFFAOYSA-N |
| SMILES | CC(C=C)C(C)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 128.17 g/mol |
| XLogP3 (Partition Coefficient) | 1.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
| Exact Mass | 128.083729621 Da |
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are cataloged in PubChem . The -NMR spectrum (300 MHz, CDCl) reveals signals for the vinyl protons ( 5.02–5.78 ppm), methyl groups ( 1.0–1.36 ppm), and carboxylic acid proton ( 10.69 ppm) . High-performance liquid chromatography (HPLC) purity exceeds 98% under optimized conditions, as demonstrated in enzymatic resolution studies of related compounds .
Applications in Research and Industry
Pharmaceutical Intermediates
| Vendor | Purity | Storage Conditions |
|---|---|---|
| AKSci | ≥95% | Cool, dry environment |
Recent Developments and Future Directions
Patent Landscape
PubChem links to WIPO PATENTSCOPE (Key: NYXARVSETVGSTO-UHFFFAOYSA-N), indicating active patent filings involving this compound . While specific claims are undisclosed, these patents likely explore its use in agrochemicals or specialty polymers.
Research Opportunities
-
Stereoselective Synthesis: Investigating asymmetric hydrogenation or enzymatic methods to produce chiral derivatives.
-
Biological Screening: Evaluating antimicrobial or anti-inflammatory properties in vitro.
-
Polymer Applications: Developing copolymers with tunable hydrophobicity for coatings or adhesives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume